molecular formula C18H19N3O5S B14920547 1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone

1-{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}-2-phenylethanone

Cat. No.: B14920547
M. Wt: 389.4 g/mol
InChI Key: XXVDHRJBEPQYRL-UHFFFAOYSA-N
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Description

1-{4-[(2-Nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone is a complex organic compound that features a piperazine ring substituted with a nitrophenylsulfonyl group and a phenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone involves its interaction with molecular targets in the brain. It has been shown to activate the hedgehog signaling pathway, which plays a crucial role in neural stem cell proliferation and differentiation . This activation helps mitigate radiation-induced damage and supports cognitive function.

Comparison with Similar Compounds

Uniqueness: 1-{4-[(2-nitrophenyl)sulfonyl]piperazino}-2-phenyl-1-ethanone is unique due to its specific combination of a nitrophenylsulfonyl group and a phenyl ethanone moiety, which imparts distinct chemical and biological properties. Its ability to activate the hedgehog pathway and mitigate radiation-induced cognitive decline sets it apart from other similar compounds .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C18H19N3O5S/c22-18(14-15-6-2-1-3-7-15)19-10-12-20(13-11-19)27(25,26)17-9-5-4-8-16(17)21(23)24/h1-9H,10-14H2

InChI Key

XXVDHRJBEPQYRL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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